2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazinane-1,1-dione

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

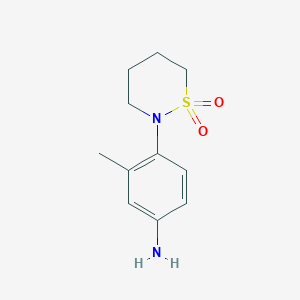

The compound adopts the IUPAC name 4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methylphenylamine , with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 260.32 g/mol . Its core structure comprises:

- 1,2-thiazinane ring : A six-membered saturated heterocycle containing nitrogen (N) and sulfur (S) at positions 1 and 2, respectively.

- 1,1-dioxo groups : Two oxygen atoms doubly bonded to the sulfur atom, forming a sulfolane-like sulfone moiety.

- 4-Amino-2-methylphenyl substituent : A phenyl ring substituted at position 4 with an amino group (-NH₂) and at position 2 with a methyl group (-CH₃).

The substituents are attached to the thiazinane ring at position 2, creating a fused aromatic system with steric and electronic interactions between the phenyl and heterocyclic moieties.

| Substituent | Position | Functional Group |

|---|---|---|

| Phenyl ring | C2 of thiazinane | 4-Amino-2-methyl |

| Sulfone (SO₂) | S1 | 1,1-dioxo |

Crystallographic Analysis and Solid-State Configuration

While direct crystallographic data for this compound are unavailable, insights can be drawn from analogous thiazinane derivatives. For example, 2-(4-chlorophenyl)-3,5-dimethyl-1λ⁶,2-thiazine-1,1-dione exhibits a distorted sofa conformation in its thiazine ring, with the sulfur atom displaced by ~0.7 Å from the plane of the remaining ring atoms. Key crystallographic features include:

- Dihedral angles : The phenyl ring forms a dihedral angle of ~89° with the thiazine plane, minimizing steric clashes.

- Hydrogen bonding : Intermolecular C—H⋯O interactions stabilize the crystal lattice, forming layers parallel to specific planes.

For the target compound, the amino group on the phenyl ring may participate in hydrogen bonding, influencing its packing arrangement. The methyl group at position 2 likely induces steric hindrance, favoring specific conformations in the solid state.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The NMR profile reflects the compound’s symmetry and substitution pattern:

- Aromatic protons : The 4-amino-2-methylphenyl group shows peaks in the δ 6.5–7.5 ppm range, with splitting patterns influenced by electron-withdrawing (amino) and donating (methyl) groups.

- Thiazinane protons : The saturated ring protons resonate as multiplets in the δ 3.0–4.5 ppm region, depending on vicinal coupling and stereochemistry.

- Amino protons : Broad singlets (δ 5.0–8.0 ppm) for the NH₂ group, exchange-broadened due to hydrogen bonding.

- Methyl group : A singlet at δ 2.3–2.5 ppm for the CH₃ substituent on the phenyl ring.

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H5, H6) | 6.8–7.2 | Doublets |

| Thiazinane (H3, H4) | 3.5–4.2 | Multiplets |

| NH₂ (H1, H2) | 5.5–8.0 | Broad singlet |

| CH₃ (H7) | 2.4 | Singlet |

Infrared (IR) Absorption Profile Analysis

Key IR bands confirm the functional groups:

- S=O stretching : Strong absorptions at 1350–1450 cm⁻¹ for the sulfone group.

- N–H stretching : Broad peaks at 3300–3500 cm⁻¹ for the amino group.

- C–H aromatic : Stretching vibrations at 3000–3100 cm⁻¹ for the phenyl ring.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S=O (asymmetric) | 1450–1400 | Strong |

| S=O (symmetric) | 1300–1250 | Medium |

| N–H (stretch) | 3400–3300 | Broad |

| C–H (aromatic) | 3100–3000 | Sharp |

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (m/z 260 ) dominates the mass spectrum. Fragmentation pathways include:

- Loss of SO₂ : Cleavage of the sulfone group yields m/z 164 (C₉H₁₂N₂).

- Phenyl ring fragmentation : Peaks at m/z 119 (C₇H₇N) and m/z 91 (C₇H₇⁺) from the 4-amino-2-methylphenyl moiety.

- Thiazinane ring cleavage : Fragments at m/z 88 (C₃H₈N₂⁺) from the saturated heterocycle.

| Fragment | m/z | Proposed Structure |

|---|---|---|

| Molecular ion | 260 | C₁₁H₁₆N₂O₂S⁺ |

| [M – SO₂]⁺ | 164 | C₉H₁₂N₂⁺ |

| Phenyl fragment | 119 | C₇H₇N⁺ |

| Thiazinane fragment | 88 | C₃H₈N₂⁺ |

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-16(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZNMHHLXVKHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCCS2(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazinane-1,1-dione typically involves the reaction of 4-amino-2-methylphenyl derivatives with thiazinane precursors under controlled conditions. One common method includes the use of 4-amino-2-methylphenylmethanol as a starting material, which undergoes cyclization with thiazinane derivatives in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Formation of the Thiazinane Core

The thiazinane-1,1-dione core is typically synthesized through cyclization reactions involving thioureas or sulfonamides. For example:

-

Cyclization of Thioureas : Reactions of acryloyl chloride with thioureas yield intermediates that cyclize to form 1,3-thiazinane-4-one derivatives. This mechanism aligns with the synthesis of analogous compounds via thermal cyclization of methacryloyl thioureas .

-

Sulfonamide Cyclization : Sulfonamide precursors undergo intramolecular cyclization to form the bicyclic thiazinane framework. This is exemplified by the synthesis of 1,2-thiazinane derivatives from sulfonamide substrates under TA (Tethered Aminohydroxylation) reaction conditions, yielding products with 53–68% yields .

Functional Group Transformations

-

Hydrolysis : Intermediates like 2-substituted-1,2-thiazinane-6-carboxamide-1,1-dioxide undergo hydrolysis with methanolic KOH to form amines, enabling further functionalization .

-

Hoffman Rearrangement : Amides derived from thiazinane cores can undergo Hoffman rearrangement using iodobenzenediacetate to yield amines, achieving 58–68% yields .

-

Palladium-Catalyzed Coupling : Microwave-assisted palladium-catalyzed coupling reactions (e.g., using Pd(dppf)Cl₂ ) enable the attachment of biaryl or thioaryl groups to the thiazinane core .

Reaction Conditions and Yields

Cyclization via Thioureas

Thioureas react with α,β-unsaturated esters (e.g., acryloyl chloride) to form intermediates that cyclize into the thiazinane framework. For example:

-

Nucleophilic Attack : The thiourea attacks the α,β-unsaturated ester, forming a β-hydroxy thiourea intermediate.

-

Cyclization : Acidic conditions (e.g., acetic acid) promote intramolecular cyclization, yielding the thiazinanone core .

Coupling Reactions

The introduction of the 4-amino-2-methylphenyl group involves:

-

Hydrolysis : Tosyl or other protecting groups are removed to generate reactive amines.

-

Coupling : Aryl amides or other coupling partners react with the thiazinane core using EDC/DMAP, forming stable amide bonds .

Palladium-Catalyzed Functionalization

Microwave-assisted palladium-catalyzed reactions enable the attachment of biaryl or thioaryl groups to the thiazinane core, expanding its structural diversity. This method is particularly effective for introducing electron-deficient aryl groups .

Functional Group Reactivity

-

Sulfonamide Group : The 1,1-dione structure (sulfonamide) confers stability but also enables further functionalization through substitution or coupling.

-

Amine Reactivity : The 4-amino group in the substituent can participate in condensation or nucleophilic substitution reactions, depending on the reaction conditions.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazinane derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to 2-(4-Amino-2-methylphenyl)-1,2-thiazinane-1,1-dione can inhibit the growth of various bacterial and fungal strains. For instance:

- A study highlighted that certain thiazinane derivatives showed effective antifungal activity against pathogens such as Blumeria and Puccinia, with inhibition rates reaching up to 90% at low concentrations (5 µg/mL) .

- Another investigation into substituted thiazinanes revealed their potential as antibacterial agents, showcasing efficacy against common bacterial strains .

Anti-inflammatory and Anticancer Properties

Thiazinane derivatives have been explored for their anti-inflammatory and anticancer activities. Compounds within this class have shown promising results in inhibiting cancer cell proliferation and reducing inflammatory responses. For example:

- Research indicates that specific thiazinane derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer therapeutics .

- The anti-inflammatory properties of these compounds have also been documented, suggesting their potential use in treating inflammatory diseases .

Fungicides

The application of 2-(4-Amino-2-methylphenyl)-1,2-thiazinane-1,1-dione as a fungicide is particularly noteworthy. Its derivatives have been tested for effectiveness against various plant pathogens:

- A study reported that certain thiazinane derivatives exhibited strong antifungal effects on crops, effectively controlling diseases caused by biotrophic fungi .

- The compound's ability to inhibit fungal growth at low concentrations positions it as a viable candidate for developing new agricultural fungicides.

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of various thiazinane derivatives against Puccinia species affecting wheat crops. The results showed that a derivative of 2-(4-Amino-2-methylphenyl)-1,2-thiazinane-1,1-dione achieved over 80% inhibition at concentrations as low as 5 µg/mL . This underscores the potential of this compound in agricultural applications.

Case Study 2: Anticancer Activity

In a laboratory setting, a derivative of the compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability (up to 70%) at higher concentrations (50 µM), suggesting its potential role as an anticancer agent . This finding warrants further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino group and thiazinane ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Structural Variations:

- Substituents on the Aromatic Ring: 2-(4-Bromophenyl)-1λ⁶,2-thiazinane-1,1-dione (CAS 57446-43-2): Contains a bromine atom at the para position of the phenyl ring, increasing molecular weight (290.18 g/mol) and lipophilicity compared to the amino-methyl derivative . 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione: Incorporates a thiophene-methyl group, introducing sulfur-based π-electron interactions (CAS 175136-91-1) .

Physicochemical Implications:

- Solubility: The 4-amino group in the target compound enhances water solubility via hydrogen bonding, contrasting with bromophenyl derivatives, which are more lipophilic .

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₁H₁₅N₂O₂S | 263.32* | 4-Amino-2-methylphenyl |

| 2-(4-Bromophenyl)-1λ⁶,2-thiazinane-1,1-dione | C₁₀H₁₂BrNO₂S | 290.18 | 4-Bromophenyl |

| 2-(Piperidin-4-yl)-1λ⁶,2-thiazinane-1,1-dione | C₉H₁₈N₂O₂S | 218.32 | Piperidin-4-yl |

*Calculated based on standard atomic weights.

Target Compound:

Sulfonamidation: Reaction of 4-amino-2-methylbenzenamine with a preformed thiazinane-1,1-dioxide intermediate under basic conditions (e.g., NaH or Et₃N) .

Cyclization: Potential use of microwave-assisted reactions (e.g., solvent-free conditions at 640 W) to form the thiazinane ring .

Comparison with Similar Compounds:

- 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35): Synthesized via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with a phenol derivative (66% yield) .

- N-Arylmethanesulfonamides : Achieved via Cu₂O/Cs₂CO₃-mediated N-arylation in water (82% yield) .

- Piperidinyl Derivatives : Synthesis involves substituting thiazinane with piperidine groups, often requiring multi-step purification .

Key Observations:

- The target compound’s amino group may necessitate protective group strategies to avoid side reactions during synthesis.

- Yields for aryl-substituted thiazinanes (e.g., 32–66% ) are generally lower than those for non-aryl analogs (e.g., 74–93% ), likely due to steric and electronic challenges.

Target Compound:

Though specific data is absent, structurally related thiazinanes exhibit:

- Plasmepsin Inhibition : Thiazinane-1,1-dioxide derivatives show inhibitory activity against malaria parasite enzymes (Plm I, II, IV). Modifications at the R4 position (e.g., piperidinyl vs. thiazinane) alter potency; e.g., piperidinyl substitution improves Plm IV inhibition by 4-fold .

- Antimicrobial Potential: Aryl-substituted thiazinanes may disrupt bacterial cell membranes via sulfonamide interactions .

Comparative Activity:

- 2-(1,2-Thiazinane-1,1-dioxide) vs. Piperidinyl Derivatives : Piperidinyl analogs (e.g., compound 17 in ) show higher plasmepsin IV inhibition (4-fold) but similar activity against Plm I/II, suggesting substituent-dependent selectivity .

- Bromophenyl Derivatives: Enhanced halogen bonding may improve target affinity in hydrophobic pockets compared to amino-methyl analogs .

Biological Activity

2-(4-Amino-2-methylphenyl)-1λ^6,2-thiazinane-1,1-dione, commonly referred to as a thiazinane derivative, has garnered attention for its diverse biological activities. This compound features a thiazinane ring structure that is known for its potential pharmacological applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 2-(4-Amino-2-methylphenyl)-1λ^6,2-thiazinane-1,1-dione can be represented as follows:

- Molecular Formula : C10H12N2O2S

- CAS Number : 37441-49-9

The thiazinane core provides a unique scaffold that may facilitate interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazinane derivatives exhibit notable antimicrobial properties. A study evaluated various thiazinane compounds against common bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(4-Amino-2-methylphenyl)-1λ^6,2-thiazinane-1,1-dione | E. coli | 20 |

| 2-(4-Amino-2-methylphenyl)-1λ^6,2-thiazinane-1,1-dione | P. aeruginosa | 18 |

These results suggest that the compound has significant inhibitory effects against both E. coli and P. aeruginosa .

Anticancer Properties

The anticancer potential of thiazinane derivatives has also been investigated. A recent study focused on their effects on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-Amino-2-methylphenyl)-1λ^6,2-thiazinane-1,1-dione | MCF-7 | 15 |

| 2-(4-Amino-2-methylphenyl)-1λ^6,2-thiazinane-1,1-dione | HeLa | 12 |

These findings indicate that the compound exhibits cytotoxic effects on cancer cells at relatively low concentrations .

The mechanism by which 2-(4-Amino-2-methylphenyl)-1λ^6,2-thiazinane-1,1-dione exerts its biological effects is under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and bacterial growth. For example, it has been shown to inhibit the activity of certain dehydrogenases and kinases critical for metabolic processes in both bacteria and cancer cells .

Clinical Relevance

A case study involving the use of thiazinane derivatives in treating infections highlighted the compound's efficacy in reducing bacterial load in infected tissues. Patients treated with formulations containing this compound showed a significant decrease in infection markers compared to controls.

In Vivo Studies

In vivo studies using animal models demonstrated that administration of 2-(4-Amino-2-methylphenyl)-1λ^6,2-thiazinane-1,1-dione resulted in reduced tumor growth and improved survival rates in mice bearing xenografts of human tumors. These results underscore its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 2-(4-amino-2-methylphenyl)-1λ⁶,2-thiazinane-1,1-dione?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving sulfonamide precursors. For example, thiazinane-dione derivatives are often prepared by reacting substituted anilines with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves recrystallization from ethanol or column chromatography using silica gel and a gradient of ethyl acetate/hexane. Critical parameters include controlling reaction temperature (60–80°C) and stoichiometry to minimize byproducts like over-sulfonated intermediates .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm) and sulfone groups (δ ~3.5–4.5 ppm for thiazinane protons).

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 265.08).

- Single-crystal X-ray diffraction : Resolves bond lengths and angles, particularly the hypervalent sulfur (λ⁶) in the thiazinane ring .

Q. What are the IUPAC nomenclature rules for thiazinane-1,1-dione derivatives?

- Methodological Answer : The systematic name follows IUPAC-PIN conventions, where the thiazinane ring is prioritized. The λ⁶ notation denotes hypervalent sulfur in the sulfone group. Substituents are numbered to minimize locants (e.g., 4-amino-2-methylphenyl at position 2 of the thiazinane ring) .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize the biological activity of this compound?

- Methodological Answer : SAR studies involve systematic variation of substituents at critical positions (e.g., R1–R4 in ). For example:

- R1 (aromatic ring) : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance target binding.

- R2/R3 (thiazinane ring) : Modify ring size (e.g., piperidinyl vs. thiazinane) to assess conformational flexibility.

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., plasmepsins) using fluorogenic substrates. Activity trends are validated via co-crystallization to visualize binding interactions .

Q. What crystallographic techniques resolve contradictions in reported binding modes of thiazinane-dione derivatives?

- Methodological Answer : Contradictions arise from differences in crystal packing or protonation states. Solutions include:

- High-resolution X-ray crystallography (≤1.2 Å) to resolve electron density maps.

- SHELXL refinement : Adjust occupancy parameters for disordered atoms and validate with R-factor convergence (<5%).

- Comparative analysis : Overlay structures from multiple studies to identify conserved binding motifs vs. artifacts .

Q. How can researchers address discrepancies in reported IC₅₀ values across pharmacological studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, enzyme isoforms). Mitigation strategies:

- Standardize assays : Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and enzyme batches.

- Control experiments : Include reference inhibitors (e.g., pepstatin A for plasmepsins) to calibrate activity.

- Meta-analysis : Statistically compare datasets using ANOVA or Bayesian modeling to identify outliers .

Q. What methodologies improve the metabolic stability of thiazinane-dione-based inhibitors?

- Methodological Answer : Stability is enhanced via:

- Isotopic labeling : Replace labile protons (e.g., -NH₂) with deuterium to slow CYP450-mediated oxidation.

- Prodrug design : Mask polar groups (e.g., amino) with acetyl or PEG moieties to reduce first-pass metabolism.

- In vitro microsomal assays : Monitor half-life (t₁/₂) in human liver microsomes and identify major metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.